molecular formula C25H21N3 B2864574 1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-87-4

1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2864574
M. Wt: 363.464
InChI Key: ACELGRSSNCMELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound belongs to the class of quinolines, which are nitrogen-containing heterocycles and have been used in drug research and development due to their broad spectrum of bioactivity .

Scientific Research Applications

Photophysics and Molecular Logic Switches

Studies have explored the photophysical properties of pyrazolo[3,4-b]quinoline derivatives, revealing their potential applications in the development of molecular logic switches. The fluorescence of these compounds can be modulated by solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for use as multilevel logic gates depending on the output channel chosen. This adaptability suggests their utility in creating sophisticated molecular devices and sensors (Uchacz et al., 2016).

Optical Properties and Quantum Chemical Simulations

Further research into pyrazolo[3,4-b]quinoline derivatives includes optical absorption measurements and quantum chemical simulations. These studies aim to understand the electronic structure and optical behavior of such compounds, providing a foundation for their application in optoelectronic devices. The substitution patterns on the quinoline ring significantly influence the absorption spectra, offering insights into designing materials with specific optical properties (Koścień et al., 2003; Gondek et al., 2004).

Supramolecular Aggregation and Crystal Engineering

The effect of substituent variation on the dimensionality of supramolecular aggregation in related quinoline compounds has been examined. These studies reveal how molecular modifications can influence the assembly and crystal packing of these molecules, which is crucial for the development of advanced materials with desired mechanical, optical, or electronic properties (Portilla et al., 2005).

Organic Light Emitting Diode (OLED) Applications

Research has also focused on the synthesis and electroluminescent properties of pyrazolo[3,4-b]quinoline derivatives, highlighting their potential as luminophores in OLED technologies. These compounds exhibit spectral properties that can be tuned by varying substituents, offering a path toward the development of new, efficient OLED materials (Danel et al., 2009).

Microwave-Assisted Synthesis

A notable advancement in the synthesis of pyrazolo[3,4-b]quinolines involves a microwave-assisted, multi-component protocol that is both swift and eco-friendly. This method allows for the creation of novel pyrazolo[3,4-b]quinoline derivatives under green conditions, showcasing the potential for rapid, efficient, and environmentally friendly synthetic routes in organic chemistry (Khumalo et al., 2019).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-7-5-4-6-8-19)27-28(25)20-11-10-17(2)18(3)14-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACELGRSSNCMELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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